molecular formula C8H16O2 B1678668 Hexyl acetate CAS No. 142-92-7

Hexyl acetate

Cat. No.: B1678668
CAS No.: 142-92-7
M. Wt: 144.21 g/mol
InChI Key: AOGQPLXWSUTHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl acetate (CAS 142-92-7) is an ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. It is synthesized via esterification of hexanol and acetic acid, catalyzed by acid catalysts or enzymes like lipases . Known for its fruity, apple-like aroma, it is widely used in flavoring agents (e.g., in beverages and confectionery) and fragrance formulations (e.g., perfumes and cosmetics) . Industrially, it also serves as a solvent in organic synthesis and coatings .

This compound occurs naturally in fruits, olive oil (e.g., Asprolia cultivar), and alcoholic beverages, contributing to their aroma through the lipoxygenase (LOX) pathway . Its safety profile includes flammability (Category 3 under CLP regulations) and aquatic toxicity (Chronic 2), necessitating precautions during handling and storage .

Preparation Methods

Hexyl acetate can be synthesized through an esterification reaction involving hexanol and acetic acid in the presence of an acid catalyst . The reaction typically involves the removal of a water molecule from the reactants, leading to the formation of the ester. The process can be represented as follows:

C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O\text{C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O} C₆H₁₃OH + CH₃COOH → C₆H₁₃OCOCH₃ + H₂O

In industrial settings, the production of this compound often involves the use of a bioreactor where lipase enzymes are immobilized on a carrier material to catalyze the reaction . This method is environmentally friendly and highly productive, making it suitable for large-scale production.

Chemical Reactions Analysis

Hexyl acetate primarily undergoes hydrolysis and transesterification reactions.

  • Hydrolysis: : In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and acetic acid.

    C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH\text{C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH} C₆H₁₃OCOCH₃ + H₂O → C₆H₁₃OH + CH₃COOH

  • Transesterification: : this compound can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.

    C₆H₁₃OCOCH₃ + R’OH → C₆H₁₃OH + R’COOCH₃\text{C₆H₁₃OCOCH₃ + R'OH → C₆H₁₃OH + R'COOCH₃} C₆H₁₃OCOCH₃ + R’OH → C₆H₁₃OH + R’COOCH₃

Common reagents used in these reactions include acids like sulfuric acid or hydrochloric acid for hydrolysis and bases like sodium hydroxide for transesterification .

Scientific Research Applications

Hexyl acetate is an organic compound with the molecular formula C8H16O2C_8H_{16}O_2. It is an ester valued for its role as a flavoring agent and solvent in various industries . this compound has a fruity odor and is naturally found in many fruits, such as apples and plums, as well as in alcoholic beverages .

Other Applications

  • Antimicrobial activity this compound exhibits antimicrobial activity and can improve the safety of minimally processed fruits .
  • Biomarker this compound is found in high concentrations in highbush blueberries and has been detected in alcoholic beverages, pears, oats, roman camomiles, and sweet cherries, making it a potential biomarker for the consumption of these foods .
  • Study of insect behavior this compound has been used to study the activity of diamondback moth sex pheromone and larval frass volatiles, as well as green leaf volatiles from cabbage, on the natural enemies of the pest .
  • Intermediate It can be used as an intermediate .

Industrial Uses

This compound sees use across a variety of industries:

  • Manufacturing: In the production of fabricated metal products, electrical, electronic, and optical equipment, and machinery and vehicles .
  • Chemical Industry: In all other basic organic chemical manufacturing and the manufacturing of soap, cleaning compounds, and toilet preparations .
  • Paints and Coatings: In paint and coating manufacturing .
  • Plastic and Rubber: In plastic material and resin manufacturing .
  • Fragrances: As a fragrance agent .
  • Household Products: Including auto products, commercial/institutional products, inside the home products and personal care products .

Safety and Toxicity

A 13-week subchronic toxicity study of this compound in rats found that at high doses (1,000 mg/kg/day), toxicological changes could be observed in urinalysis and blood biochemistry in male rats . The study determined that the No Observed Adverse Effect Level (NOAEL) of this compound is 300 mg/kg/day for males and more than 1,000 mg/kg/day for females .

Mechanism of Action

The mechanism of action of hexyl acetate primarily involves its interaction with olfactory receptors due to its volatile nature and pleasant odor. When inhaled, this compound molecules bind to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity smell. In industrial applications, its solvent properties are attributed to its ability to dissolve various organic compounds, enhancing their dispersion and application .

Comparison with Similar Compounds

Structural and Functional Analogues

Cis-3-Hexenyl Acetate

  • Structure : Contains a double bond at the 3-position, enhancing reactivity.
  • Aroma: Fresh, green, grassy notes (vs. hexyl acetate’s fruity/apple profile) .
  • Occurrence : Dominant in Thiaki cultivar olive oil (higher concentration than this compound) .
  • Synthesis: Also derived from the LOX pathway but differs in alcohol precursor (cis-3-hexenol vs. hexanol) .

Ethyl Octanoate

  • Structure : Ethyl ester with an 8-carbon chain (C₁₀H₂₀O₂).
  • Volatility : Lower volatility than this compound, as shown by experimental values (12 × 10⁷ vs. 8 × 10⁷) .
  • Application : Used in pineapple and citrus flavors but less common in fragrances due to heavier molecular weight .

Isoamyl Acetate

  • Structure : Branched-chain ester (C₇H₁₄O₂).
  • Aroma: Strong banana-like odor, distinct from this compound’s apple notes .
  • Biosynthesis: Produced from leucine catabolism in yeast, unlike this compound’s hexanol-derived pathway .

5-Hexenyl Acetate

  • Structure : Unsaturated ester with a double bond at the 5-position (CAS 5048-26-0).
  • Sensory Threshold : Higher odor threshold than this compound, reducing its impact in flavor formulations .

Quantitative Comparison of Key Properties

Compound Molecular Formula Molecular Weight Predicted Volatility (×10⁷) Experimental Volatility (×10⁷) Aroma Profile
This compound C₈H₁₆O₂ 144.21 10 8 Fruity, apple
cis-3-Hexenyl acetate C₈H₁₄O₂ 142.20 6 4 Green, grassy
Ethyl octanoate C₁₀H₂₀O₂ 172.27 14 12 Pineapple, citrus
Isoamyl acetate C₇H₁₄O₂ 130.19 N/A N/A Banana

Data sourced from experimental studies .

Market Dynamics

  • Demand Drivers: this compound’s "clean label" status in food (99% purity) supports its dominance in North America’s craft beverage sector .
  • Competitors : Bio-based esters (e.g., ethyl lauroate) and synthetic alternatives challenge its market share in coatings and adhesives .

Biological Activity

Hexyl acetate, an ester with the chemical formula C₆H₁₂O₂ and CAS number 142-92-7, is known for its fruity aroma and is commonly used as a flavoring agent and fragrance. This article delves into the biological activity of this compound, focusing on its toxicity, mutagenicity, and metabolic interactions, supported by relevant data tables and case studies.

Subchronic Toxicity Studies

A significant study conducted on Sprague-Dawley rats assessed the subchronic toxicity of this compound over a 13-week period. The results indicated that the no-observed-adverse-effect level (NOAEL) was determined to be 300 mg/kg/day for males and greater than 1,000 mg/kg/day for females. Key findings included:

  • Hematology : A decrease in mean corpuscular hemoglobin (MCH) was observed in females receiving 1,000 mg/kg/day.
  • Blood Biochemistry : Males in the high-dose group exhibited a significant increase in inorganic phosphorus levels.
  • Urinalysis : Indications of occult blood and red blood cells were noted in urine samples from male rats at the highest dose .

Summary of Findings

ParameterMale (1,000 mg/kg/day)Female (1,000 mg/kg/day)
MCHDecreasedNot significant
Inorganic PhosphorusIncreasedNot measured
UrinalysisOccult blood presentNo significant findings

Mutagenicity Assessment

This compound was subjected to mutagenicity testing using the Ames test on Salmonella typhimurium strain TA102. The compound demonstrated an increase in mutation frequency under certain conditions but was generally concluded not to be mutagenic based on comprehensive evaluations. A repeat study found no significant increase in mutation frequency at various concentrations .

Metabolic Interactions

Research has indicated that this compound is metabolized by carboxylesterases (CXEs), which play a crucial role in the breakdown of ester compounds. A study highlighted that FaCXE3 exhibited higher affinity for this compound compared to other esters, suggesting its potential involvement in fruit ripening processes where volatile esters accumulate .

Enzymatic Activity Table

EnzymeAffinity for this compoundRole
FaCXE2ModerateInvolved in ester metabolism
FaCXE3HighSignificant in fruit ripening

Case Studies and Research Findings

  • Developmental Toxicity Study : A study involving pregnant rats showed that exposure to this compound did not result in significant developmental toxicity at doses up to 5000 μg/plate, indicating a relatively safe profile during gestation .
  • Ultrasound-Assisted Synthesis : Research into the synthesis of this compound via enzyme-catalyzed reactions revealed that ultrasound could enhance conversion rates significantly compared to traditional methods. This suggests potential applications in industrial processes while maintaining biological safety standards .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hexyl acetate in laboratory settings, and how can reaction conditions be systematically optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of acetic acid with hexanol, catalyzed by acid catalysts. For higher efficiency, solid superacid catalysts (e.g., sulfated zirconia) can replace traditional sulfuric acid to minimize side reactions and simplify purification . Optimization involves varying parameters such as molar ratio (e.g., 1:1.2 acetic acid to hexanol), temperature (80–100°C), and catalyst loading (1–5% w/w). Reaction progress can be monitored using gas chromatography (GC) to track ester yield .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Identify the ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-O ester linkage at 1240–1050 cm⁻¹ .
  • GC-MS : Use a polar column (e.g., DB-WAX) with a temperature ramp (50°C to 250°C) to confirm purity and molecular ion peaks (m/z 144 for [M+] and 61 for [CH₃COO+]) .
  • NMR : ¹H NMR shows signals at δ 4.05 ppm (triplet, -OCH₂-) and δ 2.05 ppm (singlet, CH₃COO-) .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Ventilation : Ensure airflow > 0.5 m/s in workspaces to disperse vapors, which form explosive mixtures at >1.17 relative vapor density (air=1) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid water jets, which can spread flammability .

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., high LD50 vs. low volatility effects) inform experimental design in this compound exposure studies?

  • Methodological Answer : While acute oral LD50 in rats is 36,100 mg/kg (low toxicity), its low volatility reduces airborne exposure risks in humans . However, chronic exposure studies should integrate:

  • Inhalation Models : Use LC50 data (rat LC50 = 9.04 mg/L) to design dose-response curves for respiratory effects .
  • Dermal Penetration Assays : Apply Franz cells to measure permeation rates through synthetic membranes, simulating human skin .

Q. What role does this compound play in microbial bioprospecting for flavor enhancement in food science?

  • Methodological Answer : In sourdough fermentation, this compound contributes fruity aromas. Researchers can:

  • Metagenomic Analysis : Isolate microbial strains (e.g., Lactobacillus) from artisan breads and correlate their esterase activity with this compound production .
  • Headspace GC-MS : Quantify volatile organic compounds (VOCs) in fermented dough to link microbial diversity to flavor profiles .

Q. How does this compound concentration influence methane production in anaerobic digestion systems, and how can inhibitory thresholds be determined?

  • Methodological Answer : this compound exhibits dual effects: stimulatory at ≤5 g/L (112 mL/g VS methane yield) but inhibitory at ≥10 g/L (94% yield reduction) . Methodological steps include:

  • Batch Assays : Test concentrations (0.05–20 g/L) in serum bottles with anaerobic sludge.
  • Kinetic Modeling : Use modified Gompertz equations to calculate minimum inhibitory concentration (MIC = 10 g/L) and lag phase elongation .

Q. What analytical strategies are recommended for studying this compound’s thermal decomposition products and reactive intermediates?

  • Methodological Answer :

  • Pyrolysis-GC-MS : Heat this compound to 300–500°C in inert atmosphere to detect decomposition products (e.g., acetic acid, hexene) .
  • DFT Calculations : Simulate reaction pathways for radical intermediates (e.g., acetyloxy radicals) using Gaussian software with B3LYP/6-311++G(d,p) basis set .

Q. How can researchers assess the environmental fate of this compound in biodegradation studies?

  • Methodological Answer :

  • OECD 301F Manometric Respirometry : Measure CO₂ evolution in aerobic sludge to estimate biodegradability (%ThCO₂) over 28 days .
  • QSAR Modeling : Predict half-life in soil/water using EPI Suite™, leveraging log Kow (2.83) and Henry’s law constant (1.23 × 10⁻⁴ atm·m³/mol) .

Properties

IUPAC Name

hexyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-10-8(2)9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGQPLXWSUTHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022006
Record name Hexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexyl acetate appears as a colorless liquid with a mild sweet odor. Flash point 113 °F. A moderate fire risk. Inhalation may cause adverse effects. Insoluble in water and very soluble in alcohols and ethers. When heated to high temperatures emits acrid smoke and fumes. Used as a solvent and as a propellant in aerosols., Dry Powder, Liquid; Liquid; Liquid, Other Solid, Colorless liquid with a sweet fruity odor; [HSDB], Liquid, colourless liquid with a fruity odour
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, hexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, hexyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Hexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

334.4 to 338 °F at 760 mmHg (USCG, 1999), 171.5 °C, 170.00 to 172.00 °C. @ 760.00 mm Hg
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

99 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Closed cup)
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, hexyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in alcohol and ether, In water, 511 mg/L at 25 °C, 0.511 mg/mL at 25 °C, soluble in alcohol, ether; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Hexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.876 (USCG, 1999) - Less dense than water; will float, 0.8779 g/cu cm at 15 °C, 0.868-0.872
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/248/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C
Record name Acetic acid, hexyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3409
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

142-92-7, 88230-35-7
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Hexyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, acetate, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088230357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, hexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A mixture of: 1-hexyl acetate; 2-methyl-1-pentyl acetate; 3-methyl-1-pentyl acetate; 4-methyl-1-pentyl acetate; other mixed linear and branched C6-alkyl acetates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Hexanol, acetate, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U7KU3MWT0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-112 °F (USCG, 1999), -80.9 °C, -81 °C
Record name HEXYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6713
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexyl Acetate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5641
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029980
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

One of the commercially important ways to manufacture n-hexyl acetate is by the catalytic esterification of n-hexyl alcohol wih acetic acid. n-Hexyl acetate (b.p.=171.5° C.), n-hexyl alcohol (b.p.=157.5° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 97.0° C. and containing 18.5 weight percent n-hexyl acetate, 52.9 wt.% n-hexyl alcohol and 28.6 wt.% water. n-Hexyl acetate forms a binary azeotrope with water boiling at 97.4° C. and containing 39 wt.% n-hexyl acetate. n-Hexyl alcohol also forms a binary minimum azeotrope with water which boils at 97.8° C. and contains 25 wt.% n-hexyl alcohol. Thus in the esterification of n-hexyl alcohol with acetic acid to form n-hexyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-hexyl acetate-n-hexyl alcohol-water ternary azeotrope. It is therefore impossible to produce n-hexyl acetate from n-hexyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-hexyl acetate, n-hexyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 97° C. and containing 18.5 wt.% n-hexyl acetate, 52.9 wt.% n-hexyl alcohol and 28.6 wt.% water. Extractive distillation would be an attractive method of effecting the separation of n-hexyl alcohol from n-hexyl acetate if agents can be found that (1) will break the n-hexyl acetate-n-hexyl alcohol-water azeotrope and (2) are easy to recover from the n-hexyl acetate, that is, form no azeotrope with n-hexyl acetate and boil sufficiently above n-hexyl acetate to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-hexyl acetate n-hexyl alcohol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The data in Table 2 was obtained in the following manner. The charge was brought to boiling and after a half hour of operation in the 4.5 theoretical plate column to establish equilibrium throughout, methylbenzoate at 95° C. and 10-16 ml/min. was pumped in. The rectification was continued for 11/4 hours with sampling of the overhead and bottoms after 75 minutes. The analysis is shown in Table 2 and was 97.3% n-hexyl alcohol in the overhead and 81% n-hexyl alcohol in the bottoms, both on a water-free basis, which gives a relative volatility of 1.605 of n-hexyl alcohol to n-hexyl acetate. This indicates that the ternary azeotrope has been negated and the separation accomplished. The n-hexyl alcohol comes off in the form of its binary azeotrope with water which on condensation, immediately forms two layers. The solubility of n-hexyl alcohol in liquid water is only 0.6%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.